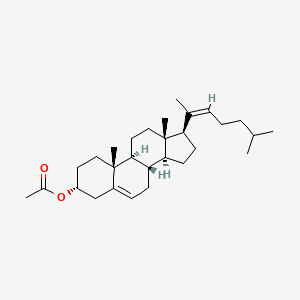

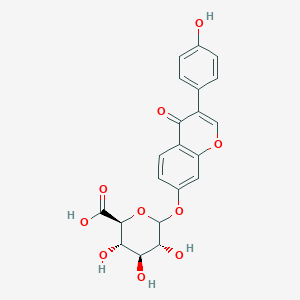

![molecular formula C₂₂H₂₆ClFO₃ B1147167 (8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 1356190-17-4](/img/structure/B1147167.png)

(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes involves intricate organic reactions, highlighting the complexity and the precision required in steroid chemistry. For instance, trichloroacetic acid-induced rearrangement of steroids has been utilized to aromatize 17-methyltestosterone into related phenanthrenones, providing a new route to dihydro-4a-methylphenanthren-2(3H)-ones (Britten & Njau, 1976). Such methods exemplify the chemical creativity needed to synthesize complex structures within this chemical family.

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes and their derivatives are characterized by multiple ring systems, which include cyclopenta and phenanthrene moieties. These structures are further modified by functional groups such as hydroxy, methyl, and fluoro groups, which significantly affect their chemical behavior and properties. The detailed analysis of these structures often involves spectroscopic techniques and comparison with synthetic analogs to confirm their configuration (Coombs, 1999).

Chemical Reactions and Properties

The chemical reactions of cyclopenta[a]phenanthrenes are diverse, reflecting their reactive functional groups and stereochemistry. These compounds undergo various reactions, including aromatization, Michael addition, and oxidative transformations, which are pivotal in their synthetic utility and modification (Kimura, Minabe, & Suzuki, 1979). Their reactivity is instrumental in exploring their potential applications and understanding their interaction with biological systems.

Applications De Recherche Scientifique

Crystal Structure Analysis

- Betamethasone-21-pentanoate methanol solvate : This research examines the crystal structure of a compound similar to the one , focusing on the hydrogen bonding and molecular interactions within the crystal. Such studies are crucial for understanding the physical and chemical properties of compounds for scientific applications (Suitchmezian, Jess, & Näther, 2007).

Structural Derivatives and Analogs

9α-Bromo analog of beclometasone dipropionate monohydrate : This study investigates a structural analog of the compound, providing insights into the impact of specific atomic substitutions on the overall molecular structure and its properties, which is vital for designing new compounds with desired characteristics (Ketuly, Hadi, & Ng, 2009).

2-Bromobeclometasone dipropionate : Similar to the above, this research focuses on another structural derivative, emphasizing the importance of studying various derivatives for comprehensive understanding and potential applications in scientific research (Ketuly, Hadi, & Ng, 2009).

Chemical Reactions and Rearrangements

Trichloroacetic acid-induced rearrangement of steroids : This paper presents a study on the chemical rearrangement of steroids, shedding light on reaction pathways and transformations that such compounds can undergo, which is critical for synthetic chemistry and drug design (Britten & Njau, 1976).

Synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones : This research explores synthetic methods for creating complex molecular structures related to the compound , highlighting the synthetic versatility and potential applications in material science or pharmaceuticals (Han, Zhang, & Wang, 2005).

Fluorescence Studies

- Nature of acid-induced fluorescence of 17alpha-methyltestosterone : This paper examines the fluorescence properties of a related compound, providing insights into its photophysical properties, which could be important for developing fluorescence-based assays or sensors (Njau, 1977).

Crystallography and Molecular Interactions

- 5,22-Stigmastadien-3β-yl p-toluenesulfonate : This study offers detailed insights into the molecular structure and interactions within the crystal lattice of a related compound, contributing to the understanding of molecular geometry and potential applications in crystal engineering (Ketuly et al., 2010).

Carcinogenicity and Mutagenicity Studies

- Carcinogenicity and mutagenicity of some alkoxy cyclopenta[a]phenanthren-17-ones : This research explores the carcinogenic and mutagenic properties of compounds structurally related to the one , underlining the importance of understanding the biological interactions and potential hazards of such compounds (Bhatt, Hadfield, & Coombs, 1982).

Propriétés

IUPAC Name |

(8S,10S,11S,13S,14S)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO3/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,24)18(27)10-20(16,2)19(12)17(26)11-23/h6-7,9,15-16,18,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRGNRUKHBYFTD-AGPHWHDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(C[C@@H](C3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

CAS RN |

1356190-17-4 |

Source

|

| Record name | 1356190-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)